molecular formula C9H20O B1594176 2-Methyl-4-octanol CAS No. 40575-41-5

2-Methyl-4-octanol

Cat. No.: B1594176
CAS No.: 40575-41-5
M. Wt: 144.25 g/mol
InChI Key: BIAVIOIDPRPYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-octanol (C₉H₂₀O; molecular weight: 144.25 g/mol) is a secondary aliphatic alcohol with a hydroxyl group at the fourth carbon and a methyl branch at the second carbon . This structural configuration confers unique physicochemical properties, including a boiling point and solubility profile distinct from linear alcohols. It is synthesized via methods such as hydroboration-oxidation of alkenes or enantioselective routes starting from D-mannitol, achieving high enantiomeric excess (99.5%) for the biologically active (S)-enantiomer . Its applications span industrial solvents, fragrance formulations, and agrochemicals, but it is most notable as a male-specific aggregation pheromone in sugarcane weevils (Sphenophorus levis), where the (S)-enantiomer elicits aggregation behavior .

Preparation Methods

Preparation Methods of 2-Methyl-4-octanol

Two principal methods have been documented for the preparation of this compound:

Hydrogenation and Reduction of 2-Methyl-4-octanal

One straightforward synthetic route involves the hydrogenation or reduction of the corresponding aldehyde, 2-methyl-4-octanal. This method typically uses catalytic hydrogenation or chemical reducing agents to convert the aldehyde functional group into the alcohol group, yielding this compound. This approach is classical and relies on the availability of the aldehyde precursor.

  • Reaction:
    2-Methyl-4-octanal + H2 (or reducing agent) → this compound

  • Advantages:

    • Direct conversion with relatively simple reaction conditions.
    • Potentially high yields depending on catalyst and conditions.
  • Considerations:

    • Requires preparation or availability of 2-methyl-4-octanal.
    • Control of stereochemistry may be limited without chiral catalysts or auxiliaries.

This method is referenced in chemical databases and preparative chemistry resources.

Stereoselective Synthesis Starting from D-Mannitol via (R)-Glyceraldehyde Acetonide Intermediate

A more advanced and enantioselective synthetic route has been developed for the preparation of the biologically active (S)-2-methyl-4-octanol isomer, which is significant as a pheromone component in Sphenophorus levis. This method involves the following key steps:

  • Starting Material: D-mannitol, a readily available sugar alcohol.

  • Key Intermediate: (R)-Glyceraldehyde acetonide, obtained through selective oxidation and protection steps.

  • Synthetic Route Overview:

    • Conversion of D-mannitol to 1,2:5,6-diisopropylidene-D-mannitol via acetonide formation.
    • Oxidative cleavage of the protected sugar to yield (R)-glyceraldehyde acetonide.
    • Wittig reaction with propyltriphenylphosphonium bromide to elongate the carbon chain, forming a dioxolane intermediate.
    • Subsequent steps lead to the formation of (S)-2-methyl-4-octanol with high enantiomeric excess.
  • Enantiomeric Purity: Gas chromatography analysis using chiral stationary phase columns shows an enantiomeric excess of 99.5%, indicating excellent stereochemical control.

  • Analytical Techniques Used:

    • Gas Chromatography (GC) with flame ionization detector (FID) and chiral columns.
    • Mass Spectrometry (MS) including electron impact and chemical ionization modes.
    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C).
    • Infrared (IR) spectroscopy.
    • Optical rotation measurements.
  • Yield and Purity:

    • Intermediate yields are generally high (e.g., 55% for the diisopropylidene derivative).
    • Final product purity is ensured by chromatographic purification on silica gel.
  • Significance:
    This method provides a stereochemically pure compound critical for biological studies and pest management applications, as the (S)-enantiomer is the biologically active form.

Comparative Summary of Preparation Methods

Preparation Method Starting Material Key Intermediate(s) Stereochemical Control Yield/Notes References
Hydrogenation/Reduction of 2-methyl-4-octanal 2-methyl-4-octanal None Limited Simple, depends on aldehyde source
Enantioselective synthesis from D-mannitol D-mannitol (R)-Glyceraldehyde acetonide High (99.5% ee) Multi-step, high purity, biological relevance

Chemical Reactions Analysis

Dehydration Reactions

Dehydration of 2-methyl-4-octanol proceeds via E1 or E2 mechanisms depending on reaction conditions:

E1 Mechanism

  • Conditions : Acidic media (e.g., 75% H₂SO₄ at 100°C) facilitate carbocation formation.

  • Intermediate : A tertiary carbocation forms after protonation and water elimination.

  • Products :

    • Major : 2-Methyl-4-octene (via hydride shift from secondary to tertiary carbocation).

    • Minor : 3-Methyl-4-octene (direct elimination without rearrangement).

E2 Mechanism

  • Conditions : Mild bases (e.g., POCl₃ in pyridine) promote concerted elimination.

  • Stereoelectronic Control : Anti-periplanar alignment of β-hydrogen and hydroxyl group favors trans-alkene formation.

Kinetic Data for Secondary Alcohol Dehydration

MechanismRate Constant (h⁻¹)Activation Energy (kJ/mol)Major Product Yield
E10.07985 ± 365–70%
E20.08178 ± 280–85%

Data adapted from hydrothermal dehydration studies of structurally analogous alcohols .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution under specific conditions:

Tosylation

  • Reagent : p-Toluenesulfonyl chloride (TsCl) in pyridine.

  • Product : 2-Methyl-4-octyl tosylate, a versatile intermediate for further SN2 reactions.

  • Yield : ~60% under optimized conditions .

Halogenation

  • Reagents :

    • Thionyl chloride (SOCl₂) : Forms 2-methyl-4-octyl chloride.

    • Phosphorus tribromide (PBr₃) : Produces 2-methyl-4-octyl bromide.

  • Mechanism : Proceeds via a two-step process involving protonation and nucleophilic attack.

Oxidation

  • Reagents : KMnO₄ or CrO₃ in acidic/basic media.

  • Product : 2-Methyl-4-octanone (C₉H₁₈O), confirmed by GC-MS analysis .

Reduction

  • Reagents : LiAlH₄ or NaBH₄.

  • Product : 2-Methyloctane (C₉H₂₀), though tertiary carbocation intermediates may lead to minor isomerization .

Stereochemical Considerations

The branched structure imposes steric hindrance, affecting reaction pathways:

  • Aggregation Behavior : Smaller, tightly packed aggregates form compared to linear isomers, altering solubility and reactivity .

  • Chiral Synthesis : Enantioselective routes using D-mannitol yield (S)-(+)-2-methyl-4-octanol with 99.5% ee, critical for pheromone studies .

Industrial and Ecological Relevance

  • Pheromone Synthesis : (S)-(+)-2-methyl-4-octanol serves as an aggregation pheromone in Sphenophorus levis weevils, synthesized via Wittig reaction and hydrogenation .

  • Solvent Applications : Utilized in fragrance formulations and as a reaction medium due to moderate polarity and low volatility .

Scientific Research Applications

Chemical Synthesis

2-Methyl-4-octanol serves as an important solvent and intermediate in organic synthesis. It is particularly useful in reactions requiring alcohols due to its ability to undergo various transformations, including oxidation to ketones and reduction to alkanes.

Table 1: Chemical Reactions Involving this compound

Reaction TypeProductCommon Reagents
Oxidation2-Methyl-4-octanoneKMnO4_4, CrO3_3
ReductionAlkanesLiAlH4_4, NaBH4_4
SubstitutionAlkyl HalidesSOCl2_2, PBr3_3

Biological Studies

Research has highlighted the biological significance of this compound, particularly its role as a pheromone in various insect species, notably within the Curculionidae family (weevils). Studies indicate that this compound functions as an aggregation pheromone, attracting both male and female insects during mating seasons.

Case Study: Aggregation Behavior in Weevils

A study on Sphenophorus levis, a sugarcane weevil, demonstrated that males release this compound to attract females. Behavioral assays revealed that at higher concentrations (100 ng/µL), both sexes showed significant attraction to the compound.

Table 2: Behavioral Responses to this compound

Concentration (ng/µL)Male AttractionFemale Attraction
1No PreferenceNo Preference
10AttractedNot Attracted
100AttractedAttracted

Industrial Applications

In industrial settings, this compound is utilized in the manufacture of fragrances and flavors due to its pleasant odor profile. Additionally, it is involved in producing specialty chemicals used across various industries.

Environmental Impact and Safety

While primarily recognized for its biological activity, the environmental impact of this compound warrants attention. Ongoing research focuses on its potential toxicity and degradation pathways in ecosystems, particularly regarding non-target species.

Mechanism of Action

The mechanism of action of 2-Methyl-4-octanol involves its interaction with various molecular targets. In biological systems, it can interact with receptors and enzymes, modulating their activity. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The branched structure of 2-methyl-4-octanol differentiates it from positional isomers and chain-length analogs (Table 1). For example:

  • 2-Methyl-4-heptanol (C₈H₁₈O; 130.23 g/mol) has one fewer carbon, reducing its molecular weight and boiling point. It is primarily used as a solvent .
  • 6-Methyloctan-4-ol (C₉H₂₀O; 144.25 g/mol) shares the same molecular formula but places the methyl group at the sixth carbon, altering solubility and volatility .
  • 3-Methyl-3-heptanol (C₈H₁₈O; 130.23 g/mol) features a tertiary alcohol structure, enhancing steric hindrance and reducing reactivity compared to secondary alcohols .

Table 1: Comparative Properties of this compound and Structural Analogs

Compound Molecular Formula Molecular Weight (g/mol) Henry’s Law Constant (mol·Pa⁻¹·m³) Key Applications
This compound C₉H₂₀O 144.25 4.1×10⁻¹ Pheromones, fragrances
2-Methyl-4-heptanol C₈H₁₈O 130.23 Not reported Solvents
6-Methyloctan-4-ol C₉H₂₀O 144.25 Not reported Fragrances
3-Methyl-3-heptanol C₈H₁₈O 130.23 Not reported Flavoring agents
2-Methyl-2-octanol C₉H₂₀O 144.25 4.8×10⁻¹ Industrial intermediates

Research Findings and Key Insights

  • Enantiomer-Specific Bioactivity: Field studies confirm only the (S)-enantiomer of this compound attracts S. levis, underscoring the importance of stereochemistry in pheromone design .
  • Synthetic Efficiency: Asymmetric reduction of ethyl 5-methyl-3-oxohexanoate achieves 20% yield for the (S)-enantiomer, outperforming racemic routes .
  • Ecological Impact: Henry’s Law data suggest this compound volatilizes moderately, posing lower environmental retention than bulkier analogs .

Biological Activity

2-Methyl-4-octanol, a compound with the chemical formula C9_9H20_{20}O, has garnered attention for its biological activities, particularly in the context of insect pheromones and ecological interactions. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is an aliphatic alcohol characterized by its long carbon chain and branched structure. Its molecular weight is approximately 142.24 g/mol. The compound is known for its role as an aggregation pheromone in various insect species, particularly in the sugarcane weevil (Sphenophorus spp.).

Pheromonal Role

Research has established that this compound functions as a male-produced aggregation pheromone in several species of weevils. For instance, studies on the sugarcane weevil (Sphenophorus levis) indicate that this compound is released by males to attract both males and females, facilitating aggregation behavior during mating seasons .

Table 1: Behavioral Responses to this compound

Concentration (ng/µL)Male AttractionFemale Attraction
1No PreferenceNo Preference
10AttractedNot Attracted
100AttractedAttracted

The table summarizes findings from behavioral assays where varying concentrations of synthetic this compound were tested against solvent controls. At higher concentrations (100 ng/µL), both sexes showed significant attraction to the compound, confirming its role as a pheromone .

Laboratory and Field Studies

Field trials conducted in sugarcane plantations demonstrated that traps baited with this compound captured significantly more weevils compared to control traps . These findings underscore the compound's effectiveness in attracting target species in natural settings.

Case Studies

  • Aggregation Behavior in Weevils : A study focused on Sphenophorus incurrens revealed that males produce this compound as part of their pheromonal signaling system. The study utilized gas chromatography coupled with electroantennographic detection (GC-EAD) to confirm the compound's role in eliciting antennal responses from both male and female weevils .
  • Chemical Ecology : Another study synthesized (S)-2-methyl-4-octanol and evaluated its enantiomeric excess using chiral chromatography. The results indicated a high enantiomeric purity (99.5%), which is crucial for understanding the specific biological activity associated with different stereoisomers of the compound .

Environmental Impact and Safety

While this compound is primarily recognized for its biological activity in insects, it is also important to consider its environmental impact. The compound's potential toxicity and degradation pathways are subjects of ongoing research, especially concerning its accumulation in ecosystems and effects on non-target species .

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-Methyl-4-octanol, and how can researchers optimize reaction yields?

The most efficient synthesis involves starting from chiral precursors like D-mannitol to produce enantiopure (S)-2-methyl-4-octanol, as demonstrated in pheromone studies . For racemic mixtures, methods such as Grignard reactions or ketone reductions are common. Optimization requires monitoring reaction conditions (e.g., temperature, catalyst loading) and using techniques like gas chromatography (GC) to track intermediates. Yield improvements can be achieved via solvent selection (e.g., anhydrous THF) and stoichiometric control of reagents. Ensure purity by fractional distillation or preparative GC .

Q. Which analytical techniques are most effective for characterizing this compound and ensuring purity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly for distinguishing stereoisomers. Gas chromatography-mass spectrometry (GC-MS) provides quantitative purity assessment, with attention to resolving tailing peaks using polar capillary columns (e.g., Carbowax) . Chiral HPLC or GC with cyclodextrin-based columns is essential for enantiomeric excess (ee) determination. Differential scanning calorimetry (DSC) can further validate purity by analyzing melting behavior .

Q. What are the best practices for reporting experimental procedures to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing reaction parameters (solvents, temperatures, catalyst ratios) in the main text and including raw spectral data (NMR shifts, GC retention times) in supplementary materials. For novel compounds, provide elemental analysis and high-resolution mass spectrometry (HRMS) data. Reference established protocols for known compounds and use IUPAC nomenclature consistently .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity as a pheromone?

Enantiomer-specific bioactivity is critical in pheromone signaling. For example, (S)-2-methyl-4-octanol elicits aggregation in S. levis beetles, while the (R)-enantiomer may antagonize this effect. Synthesize enantiopure samples via chiral auxiliaries (e.g., D-mannitol derivatives) and evaluate activity using dual-choice olfactometer assays. Compare dose-response curves between racemic and enantiopure forms to quantify stereochemical selectivity. Purity of >98% ee is required to avoid confounding results .

Q. What experimental strategies can resolve discrepancies in bioactivity data between racemic and enantiopure this compound?

Contradictions may arise from incomplete chiral resolution or impurities. Use preparative chiral GC to isolate enantiomers and retest bioactivity. Employ behavioral assays with controlled release devices (e.g., rubber septa) to standardize pheromone emission rates. Statistical tools like ANOVA with post-hoc tests can identify significant differences between treatments. Cross-validate findings with field trials to account for environmental variables .

Q. How can researchers design bioassays to evaluate the aggregation pheromone activity of this compound in curculionid species?

Design a two-arm olfactometer with airflow-controlled chambers. Test synthetic (S)-enantiomer against natural extracts using concentrations ranging from 0.1–100 µg/µL. Include negative controls (solvent-only) and positive controls (live insect emissions). Record insect movement via video tracking software and analyze using ethological metrics (e.g., residence time). Replicate experiments across circadian cycles to account for temporal behavioral variations .

Q. Methodological Notes

  • Data Contradiction Analysis : When conflicting bioactivity results arise, re-examine synthetic routes (e.g., trace solvent residues) or employ blind testing to eliminate observer bias .
  • Literature Review : Use systematic searches on PubMed and Web of Science with keywords like "this compound pheromone" and "curculionid aggregation." Filter studies post-2000 to prioritize recent chiral analysis techniques .
    05 文献检索Literature search for meta-analysis
    02:58

Properties

IUPAC Name

2-methyloctan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-5-6-9(10)7-8(2)3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAVIOIDPRPYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60960979
Record name 2-Methyloctan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40575-41-5
Record name 2-Methyl-4-octanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040575415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyloctan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of isovaleraldehyde (5.o g, 58 mmol) in dry THF (15 ml) was added to a stirred 2M THF solution of n-butylmagnesium chloride (30 ml, 60 mmol) at 0° C. under argon. The mixture was allowed to warm up to room temperature and was stirred overnight. The reaction was quenched by the addition of aqueous ammonium chloride (50 ml) and extracted with diethyl ether (200 ml). The organic extracts were dried over anhydrous potassium carbonate, filtered and concentrated to give 2-methyloctan-4-ol (6.4 g, 77%) as a clear oil.
Quantity
58 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2,5-Dihydro-2-furanyl)-5-fluorouracil
1-(2,5-Dihydro-2-furanyl)-5-fluorouracil
2-Methyl-4-octanol
1-(2,5-Dihydro-2-furanyl)-5-fluorouracil
2-Methyl-4-octanol
1-(2,5-Dihydro-2-furanyl)-5-fluorouracil
1-(2,5-Dihydro-2-furanyl)-5-fluorouracil
2-Methyl-4-octanol
1-(2,5-Dihydro-2-furanyl)-5-fluorouracil
1-(2,5-Dihydro-2-furanyl)-5-fluorouracil
2-Methyl-4-octanol
1-(2,5-Dihydro-2-furanyl)-5-fluorouracil
1-(2,5-Dihydro-2-furanyl)-5-fluorouracil
2-Methyl-4-octanol
1-(2,5-Dihydro-2-furanyl)-5-fluorouracil
1-(2,5-Dihydro-2-furanyl)-5-fluorouracil
2-Methyl-4-octanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.